
(2-(2-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(2-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone: is a heterocyclic compound that belongs to the class of pyridines and pyrrolidines It is characterized by the presence of an ethylthio group attached to a pyridine ring, which is further connected to a pyrrolidine ring and a phenylmethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-(2-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The starting material, 2-bromo-3-ethylthiopyridine, is reacted with a suitable nucleophile to introduce the ethylthio group.
Formation of the Pyrrolidine Ring: The intermediate is then subjected to a cyclization reaction to form the pyrrolidine ring.
Introduction of the Phenylmethanone Group: The final step involves the acylation of the pyrrolidine ring with benzoyl chloride to introduce the phenylmethanone group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The ethylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nucleophiles, and bases.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Building Blocks: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology:
Biological Probes: Used as a probe in biological studies to investigate enzyme activities and protein interactions.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of (2-(2-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The ethylthio group and the pyridine ring can interact with enzymes or receptors, leading to modulation of their activities. The phenylmethanone group can further enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- (2-(2-(Methylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
- (2-(2-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(methyl)methanone
Comparison:
- Structural Differences: The presence of different substituents (e.g., methylthio vs. ethylthio) can lead to variations in chemical reactivity and biological activity.
- Unique Features: (2-(2-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is unique due to its specific combination of functional groups, which can result in distinct properties and applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C18H20N2OS |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
[2-(2-ethylsulfanylpyridin-3-yl)pyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C18H20N2OS/c1-2-22-17-15(10-6-12-19-17)16-11-7-13-20(16)18(21)14-8-4-3-5-9-14/h3-6,8-10,12,16H,2,7,11,13H2,1H3 |
Clave InChI |
RMXZTDMPALRYPE-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=C(C=CC=N1)C2CCCN2C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


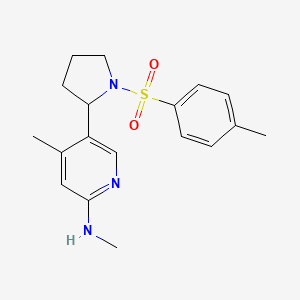

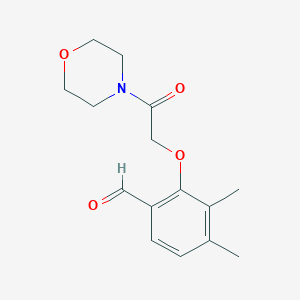
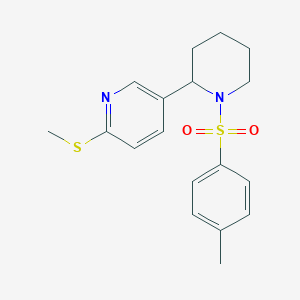
![Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate](/img/structure/B11800336.png)
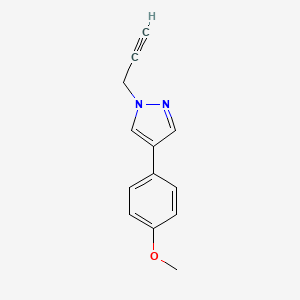
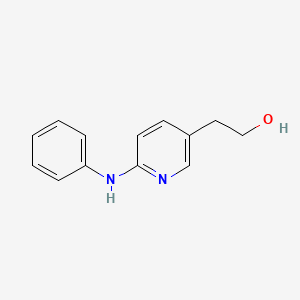
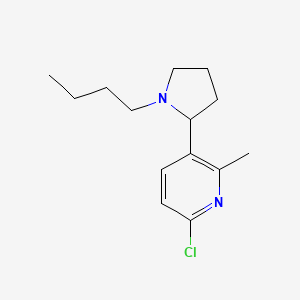
![6-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11800359.png)

![4,5,6,7-Tetrahydrooxazolo[4,5-b]pyridine](/img/structure/B11800374.png)
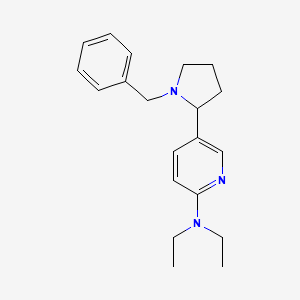
![DI-Tert-butyl 7-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate](/img/structure/B11800399.png)
![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11800400.png)
